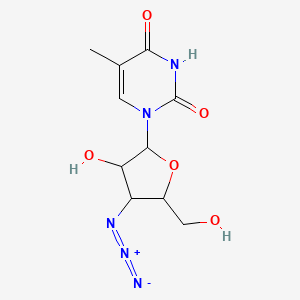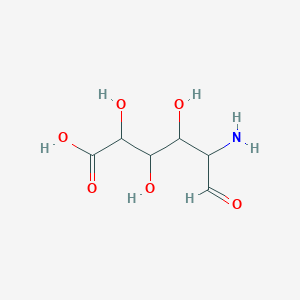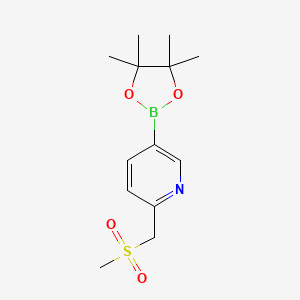
(2-Chloro-3-fluoro-5-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-fluoro-5-nitrophenyl)methanol is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-5-nitrophenyl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-chloro-3-fluorotoluene to introduce the nitro group, followed by oxidation to form the corresponding benzaldehyde. The final step involves the reduction of the aldehyde to the methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure consistent quality and yield. The reduction step can be scaled up using catalytic hydrogenation under controlled conditions to achieve high purity and efficiency .
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: (2-Chloro-3-fluoro-5-nitrobenzaldehyde), (2-Chloro-3-fluoro-5-nitrobenzoic acid).
Reduction: (2-Chloro-3-fluoro-5-aminophenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-fluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like chloro, fluoro, and nitro can enhance its binding affinity and specificity towards these targets. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-nitrophenylmethanol
Comparison: (2-Chloro-3-fluoro-5-nitrophenyl)methanol is unique due to the combination of chloro, fluoro, and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the presence of the methanol group allows for additional functionalization through oxidation or substitution reactions, which may not be possible with compounds lacking this group .
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Eigenschaften
Molekularformel |
C7H5ClFNO3 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
(2-chloro-3-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-2,11H,3H2 |
InChI-Schlüssel |
VCGUHWONAAQWFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)Cl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)

![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)





![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)

